(2R,4R)-(-)-Pentanediol: A Technical Guide to a Versatile Chiral Building Block
(2R,4R)-(-)-Pentanediol: A Technical Guide to a Versatile Chiral Building Block
Introduction: The Significance of (2R,4R)-(-)-Pentanediol in Modern Synthesis
In the landscape of asymmetric synthesis, the demand for enantiomerically pure building blocks is paramount. Chirality is a fundamental principle in drug discovery and materials science, as the stereochemistry of a molecule can dramatically influence its biological activity and physical properties.[1] Chiral diols, in particular, are highly valued as versatile synthons due to the dual functionality of their hydroxyl groups, which can be manipulated to construct complex molecular architectures with precise stereochemical control.[1]
(2R,4R)-(-)-Pentanediol, a C5 chiral diol, has emerged as a crucial precursor and auxiliary in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2] Its rigid, well-defined stereochemistry makes it an excellent tool for transferring chirality, enabling the production of single-enantiomer compounds. This is critical in the pharmaceutical industry, where the efficacy and safety of a drug often depend on its specific stereoisomeric form.[1][2] This guide provides an in-depth examination of the chemical properties, structure, synthesis, and applications of (2R,4R)-(-)-Pentanediol for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
(2R,4R)-(-)-Pentanediol possesses two stereocenters at positions C2 and C4, both with an 'R' configuration. This specific arrangement dictates its three-dimensional structure and its interactions in chiral environments.
Structural Identifiers:
-
IUPAC Name: (2R,4R)-pentane-2,4-diol[3]
-
InChIKey: GTCCGKPBSJZVRZ-RFZPGFLSSA-N[6]
-
Canonical SMILES: CCC[6]
The key physicochemical properties of (2R,4R)-(-)-Pentanediol are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source(s) |
| Appearance | White or off-white crystalline powder | [2] |
| Melting Point | 44 - 50 °C | [2] |
| Optical Rotation | [α]²⁰/D = -53.5° (c=10 in EtOH) | [2] |
| Purity | ≥ 98% (GC) | [2] |
Spectroscopic Characterization
Structural elucidation and purity assessment of (2R,4R)-(-)-Pentanediol rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Key shifts are observed for the methyl protons (CH₃), the methylene protons (CH₂), and the methine protons (CH-O). For example, one reported spectrum shows peaks around 4.13, 3.52, 1.58, and 1.22 ppm, with a coupling constant J(A,D) of 6.3 Hz.[6]
-
¹³C NMR: The carbon NMR spectrum confirms the presence of five distinct carbon environments corresponding to the molecular structure.[3][6]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight of the compound (104.15 g/mol ).[4][5] The fragmentation pattern can also provide structural information.
Synthesis of (2R,4R)-(-)-Pentanediol: A Comparative Overview
The efficient and stereoselective synthesis of (2R,4R)-(-)-Pentanediol is critical for its practical application. The most common precursor is the inexpensive and readily available prochiral substrate, 2,4-pentanedione (acetylacetone).[1][7] Two primary strategies dominate its synthesis: asymmetric catalytic hydrogenation and biocatalytic reduction.
| Synthetic Route | Key Features | Selectivity (e.e.) | Efficiency (Yield) | Environmental Impact |
| Asymmetric Catalytic Hydrogenation | Direct reduction of 2,4-pentanedione using chiral transition metal catalysts (e.g., Ru, Rh, Ir).[1] | High (88-95%)[1] | Good to Excellent (78-91%)[1] | Moderate to High: Requires high pressures, temperatures, transition metal catalysts, and organic solvents.[1] |
| Biocatalytic Reduction | Use of engineered enzymes, such as ketoreductases (KREDs), for asymmetric reduction.[1][7] | Excellent (>99%)[1] | Good to Excellent[1] | Low: Employs mild reaction conditions (ambient temperature/pressure), often in aqueous media, with biodegradable catalysts.[1] |
The biocatalytic approach is often favored due to its exceptional stereoselectivity, milder reaction conditions, and improved environmental profile, aligning with the principles of green chemistry.[1]
Caption: Biocatalytic reduction of 2,4-pentanedione to (2R,4R)-(-)-Pentanediol.
Experimental Protocol: Enzymatic Synthesis of (2R,4R)-Pentanediol
This protocol is a representative example based on the principles of ketoreductase-mediated synthesis.[1][7] Researchers should optimize concentrations, enzyme loading, and reaction times for their specific KRED and equipment.
1. Materials and Reagents:
-
2,4-Pentanedione (Acetylacetone)
-
Engineered Ketoreductase (KRED) selective for (2R,4R)-diol formation
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system (e.g., glucose dehydrogenase (GDH) and D-glucose)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
2. Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., pH 7.0).
-
Add the components of the cofactor regeneration system (e.g., D-glucose, NADP⁺, and GDH).
-
Add the engineered KRED to the solution and stir gently to ensure homogeneity.
-
Initiate the reaction by adding the substrate, 2,4-pentanedione. Due to the potential for low substrate solubility, the reaction can be run in a biphasic system or as a neat substrate system if the enzyme is sufficiently stable.[7]
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
3. Reaction Monitoring:
-
Monitor the reaction progress by periodically taking aliquots from the reaction mixture.
-
Analyze the aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column to determine the conversion of the starting material and the enantiomeric excess (e.e.) of the product.
4. Work-up and Purification:
-
Once the reaction has reached completion (or the desired conversion), terminate it by removing or denaturing the enzyme (e.g., by pH shift or addition of a water-miscible organic solvent).
-
Centrifuge the mixture to pellet the enzyme and other solids.
-
Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by distillation or chromatography if necessary.
Applications in Asymmetric Synthesis
The primary utility of (2R,4R)-(-)-Pentanediol lies in its application as a chiral auxiliary.[1][2] A chiral auxiliary is a compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of one or more subsequent reactions. After serving its purpose, the auxiliary is removed.
A prominent application is the formation of chiral acetals or ketals.[1] (2R,4R)-(-)-Pentanediol reacts with prochiral aldehydes or ketones to form a six-membered 1,3-dioxane ring. The rigid, chair-like conformation of this ring, with its equatorial methyl groups, effectively blocks one face of the molecule. This steric hindrance forces an incoming reagent or substrate to approach from the less hindered face, leading to a highly stereoselective transformation at a different part of the molecule.[1] This strategy is powerful for controlling the formation of new stereocenters in complex molecule synthesis.[1]
Caption: Workflow for stereoselective synthesis using a (2R,4R)-Pentanediol auxiliary.
Beyond its role as an auxiliary, (2R,4R)-(-)-Pentanediol is an important precursor for the synthesis of chiral ligands, particularly diphosphine ligands like C₃*-TunePhos, which are used in highly enantioselective ruthenium-catalyzed hydrogenation reactions.[7]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (2R,4R)-(-)-Pentanediol is associated with the following hazards:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8][9]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[8] The recommended storage temperature is between 2 - 8 °C.[2]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water. If irritation persists, seek medical attention.[10]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[8]
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- Enzymatic (2R,4R)‐Pentanediol Synthesis – “Putting a Bottle on the Table”.
- (2R,4R)-(-)-2,4-Pentanediol. Chem-Impex.
- Chemical Properties of (2R,4R)-(-)-Pentanediol (CAS 42075-32-1). Cheméo.
- (2r,4r)-(-)-pentanediol(42075-32-1) 13 c nmr. ChemicalBook.
- (2R,4R)-(-)-Pentanediol | 36402-52-5. Benchchem.
- (2R,4R)-(-)-Pentanediol. NIST WebBook.
- (2R,4R)-(-)-Pentanediol. NIST WebBook.
- 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683. PubChem - NIH.
- Safety D
- SAFETY D
- SAFETY D
- 2,4-PENTANEDIOL - Safety D
Sources
- 1. (2R,4R)-(-)-Pentanediol | 36402-52-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R,4R)-(-)-Pentanediol [webbook.nist.gov]
- 5. (2R,4R)-(-)-Pentanediol [webbook.nist.gov]
- 6. (2R,4R)-(-)-PENTANEDIOL(42075-32-1) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. images.thdstatic.com [images.thdstatic.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]

